molecular formula C13H9NO2 B4886599 5-(2-phenylethynyl)furan-2-carboxamide CAS No. 130423-86-8

5-(2-phenylethynyl)furan-2-carboxamide

Cat. No.: B4886599
CAS No.: 130423-86-8
M. Wt: 211.22 g/mol
InChI Key: SRAFAIRPBDOINU-UHFFFAOYSA-N
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Description

5-(2-phenylethynyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The specific structure of this compound includes a phenylethynyl group attached to the furan ring, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylethynyl)furan-2-carboxamide typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylethynyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-phenylethynyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-phenylethynyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylethynyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    5-(2-ethoxycarbonylamino)phenylethynyl)furan: Similar structure but with an ethoxycarbonylamino group.

    5-(2-nitrophenylethynyl)furan: Contains a nitro group instead of a phenyl group.

    5-(2-methylphenylethynyl)furan: Contains a methyl group on the phenyl ring

Uniqueness

5-(2-phenylethynyl)furan-2-carboxamide is unique due to its specific combination of a phenylethynyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

5-(2-phenylethynyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFAIRPBDOINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284537
Record name 5-(2-Phenylethynyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130423-86-8
Record name 5-(2-Phenylethynyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130423-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Phenylethynyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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